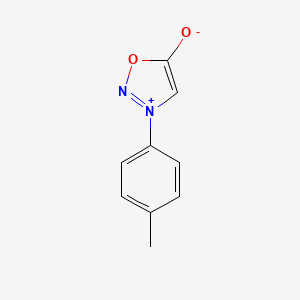
3-(4-Methylphenyl)sydnone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)sydnone is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Chemical Properties
Sydnones, including 3-(4-Methylphenyl)sydnone, are characterized by their mesoionic structure, which contributes to their unique reactivity. The synthesis of this compound can be achieved through various methods, including lithiation reactions and electrophilic aromatic substitution. For instance, lithiation followed by trapping with electrophiles can yield disubstituted sydnones, which serve as intermediates in further chemical transformations .
Table 1: Synthesis Routes for this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Lithiation with iodine | Lithiation followed by iodine trapping yields ortho-iodophenyl sydnones. | 70-97 |
| Electrophilic substitution | Electrophilic aromatic substitutions at the C-4 position using various electrophiles. | Varies |
Biological Applications
Research has demonstrated that this compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications. Studies indicate its potential as an antifungal , anti-inflammatory , analgesic , and antibacterial agent. The compound's ability to act as a prodrug enhances its therapeutic efficacy against various diseases.
Antimicrobial Activity
Research has shown that sydnone derivatives possess significant antimicrobial properties. For example, new sydnonyl-substituted thiazolidine derivatives synthesized from this compound exhibited promising antimicrobial activity against fungi such as Aspergillus niger and Penicillium citrinum .
Table 2: Antimicrobial Activity of Sydnone Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound derivative A | Aspergillus niger | 25 |
| This compound derivative B | Penicillium citrinum | 30 |
Anti-inflammatory and Analgesic Properties
Sydnones have been investigated for their anti-inflammatory and analgesic effects. Studies reveal that certain derivatives exhibit significant pain relief comparable to standard analgesics . The structure-activity relationship (SAR) studies indicate that modifications at the aryl position can enhance these effects.
Material Science Applications
Beyond biological applications, this compound has been explored in material science due to its liquid crystal properties and potential use in organic electronics. Its ability to facilitate micelle production in molecular aggregation suggests applications in nanotechnology and materials engineering .
化学反应分析
[3 + 2]-Cycloaddition Reactions with Alkynes
3-(4-Methylphenyl)sydnone undergoes thermal [3 + 2]-cycloaddition with alkynes to form pyrazole derivatives via a two-step mechanism:
-
Concerted cycloaddition : Forms a bicyclic intermediate.
-
CO₂ extrusion : Retro-Diels–Alder reaction yields the final pyrazole .
Key Findings:
-
Reactivity : Electron-poor alkynes (e.g., acetylene dicarboxylates) react faster than electron-rich ones (e.g., tetradec-1-yne) .
-
Substituent effects : 4-Fluoro substitution on the sydnone ring accelerates cycloaddition, while electron-withdrawing groups (e.g., CN, CF₃) decelerate it .
Representative Cycloaddition Conditions and Yields:
| Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD) | p-Cymene | 90–110 | 2–4 | 91–96 |
| Methyl propiolate | Supercritical CO₂ | 40–60 | 6 | 50–70 |
| Bicyclo[6.1.0]non-4-yne (BCN) | THF | 25 | 1 | 85 |
Lithiation and Halogenation
Lithiation at the C-4 position enables functionalization, followed by iodine trapping and reductions:
Reaction Pathway:
-
Lithiation : n-BuLi deprotonates the sydnone at −78°C.
-
Electrophilic trapping : Iodination yields 3-(4-methyl-2-iodophenyl)-4-iodosydnone.
-
Reduction : NaBH₄ or Na₂SO₃ selectively removes the C-4 iodine .
Reduction Outcomes:
Photochemical and Thermal Intramolecular Cycloadditions
When linked to a stilbene moiety via a methylene bridge, this compound undergoes stereospecific intramolecular reactions:
Photochemical Reactions:
-
Nitrile imine formation : UV irradiation generates a nitrile imine intermediate, which undergoes [3 + 2]-cycloaddition with the stilbene’s double bond.
-
Products :
Thermal Reactions:
-
Reaction : Heating in toluene induces cycloaddition without UV activation.
-
Products :
Substituent Effects on Reaction Kinetics
Hammett studies reveal electronic effects on cycloaddition rates:
属性
CAS 编号 |
3483-19-0 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-2-4-8(5-3-7)11-6-9(12)13-10-11/h2-6H,1H3 |
InChI 键 |
XIIZHMNSBLVHKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |
Key on ui other cas no. |
3483-19-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















